
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as MOCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOCA is a sulfonate ester that is commonly used as a reagent in biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been used extensively in scientific research due to its ability to modify proteins and peptides. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is commonly used as a reagent to determine the activity of proteases, enzymes that break down proteins. The compound is also used to study the structure and function of proteins, including their interactions with other molecules. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been used in research related to cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is a sulfonate ester that modifies proteins by reacting with the amino acid residues in the protein. The compound specifically reacts with the amino acid cysteine, forming a covalent bond with the sulfur atom in the cysteine residue. This reaction results in the modification of the protein's structure and function.
Biochemical and Physiological Effects
The modification of proteins by 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can have various biochemical and physiological effects. The compound can alter the activity of enzymes and other proteins, affecting cellular processes such as metabolism, signaling, and gene expression. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to inhibit the activity of certain proteases, which can be beneficial in the treatment of diseases such as cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in lab experiments has several advantages. The compound is relatively easy to synthesize and is stable under a wide range of conditions. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is also highly specific in its reactivity with cysteine residues, allowing for precise modification of proteins. However, the use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in experiments can be limited by its potential toxicity and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in scientific research. One area of interest is the development of new methods for the synthesis of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate and related compounds. Additionally, further research is needed to determine the optimal conditions for the use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in experiments and to identify potential applications in the treatment of diseases. Finally, the development of new techniques for the detection and analysis of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate-modified proteins could lead to new insights into the structure and function of proteins.
Synthesemethoden
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can be synthesized through a multi-step process that involves the reaction of various chemicals in the presence of specific catalysts. The synthesis of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate typically involves the reaction of 2-methoxy-4-nitrophenyl 4-(acetylamino)benzenesulfonate and morpholine-4-carbothioamide in the presence of a reducing agent such as zinc dust. The reaction results in the formation of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate as a yellow solid.
Eigenschaften
Produktname |
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate |
|---|---|
Molekularformel |
C20H22N2O6S2 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C20H22N2O6S2/c1-14(23)21-16-4-6-17(7-5-16)30(24,25)28-18-8-3-15(13-19(18)26-2)20(29)22-9-11-27-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
RVGAVYHPRGJJSI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



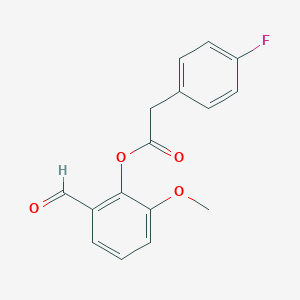

![2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306280.png)
![2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306281.png)
![2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B306282.png)
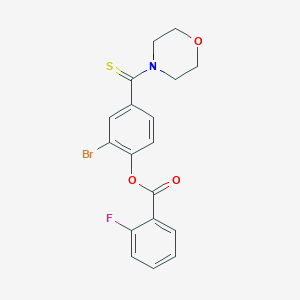
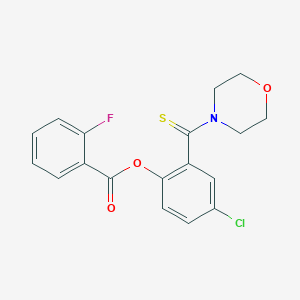

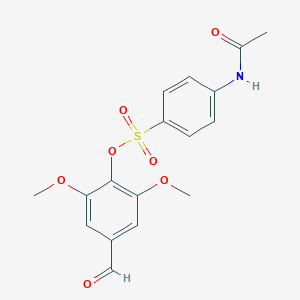
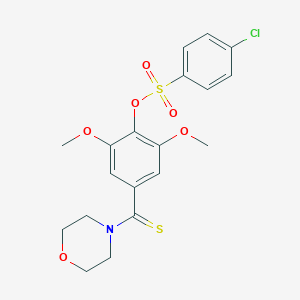
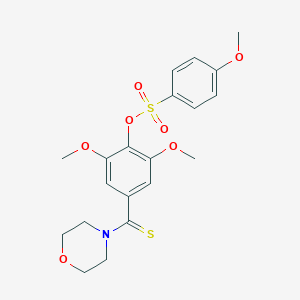
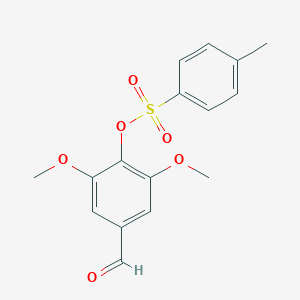
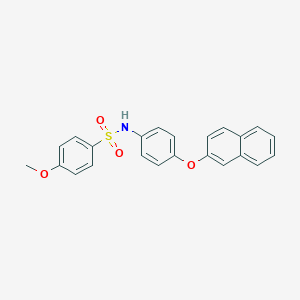
![4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)